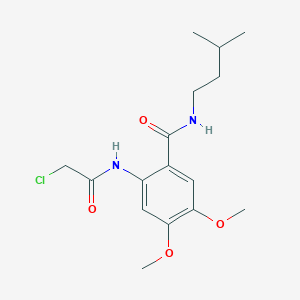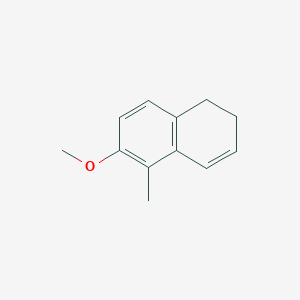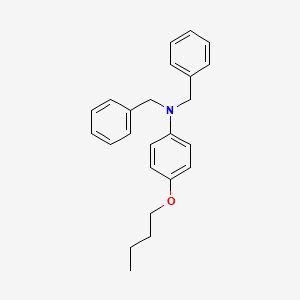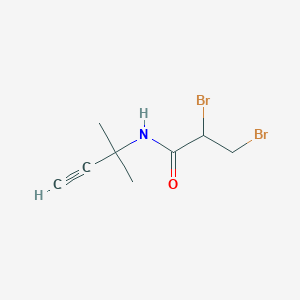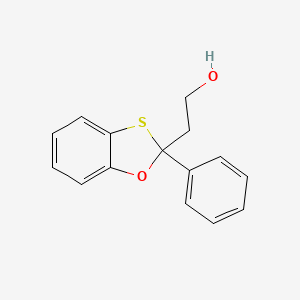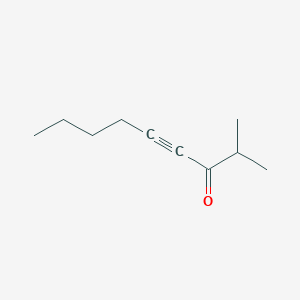
4-Nonyn-3-one, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonyn-3-one, 2-methyl- is an organic compound belonging to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond and a ketone functional group. The molecular formula for 4-Nonyn-3-one, 2-methyl- is C10H16O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyn-3-one, 2-methyl- can be achieved through various methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is another viable route .
Industrial Production Methods: Industrial production of 4-Nonyn-3-one, 2-methyl- typically involves large-scale chemical reactions under controlled conditions. The use of anhydrous solvents and precise temperature control is crucial to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonyn-3-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or the ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-Nonyn-3-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Nonyn-3-one, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-Nonyn-3-one: Another alkyne with a similar structure but differing in the position of the triple bond.
2-Nonyn-4-one: A compound with the triple bond and ketone group in different positions compared to 4-Nonyn-3-one, 2-methyl-.
3-Methylnon-1-yn-3-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 4-Nonyn-3-one, 2-methyl- is unique due to its specific arrangement of the triple bond and ketone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
63098-60-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-methylnon-4-yn-3-one |
InChI |
InChI=1S/C10H16O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-6H2,1-3H3 |
Clave InChI |
FHRLTGSCCZXGPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


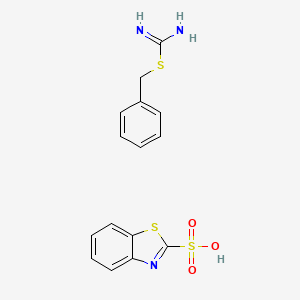
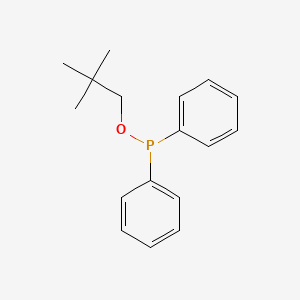
-](/img/structure/B14514910.png)
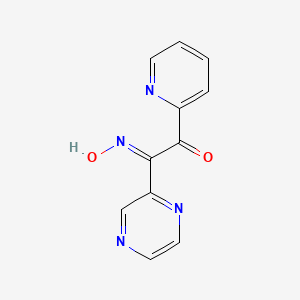
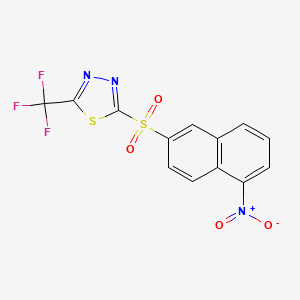
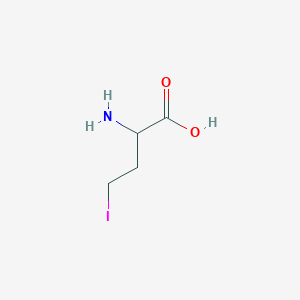
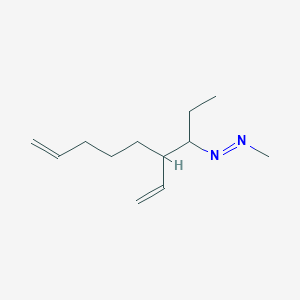
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
